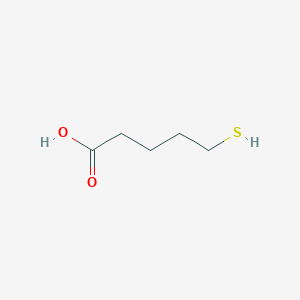

Acide 5-sulfanylpentanoïque

Vue d'ensemble

Description

5-Sulfanylpentanoic acid is a compound that belongs to the class of organic sulfur compounds known as thiols or sulfanyl compounds. These compounds are characterized by the presence of a sulfur atom bonded to a hydrogen atom, forming a sulfhydryl group (-SH). While the provided papers do not directly discuss 5-sulfanylpentanoic acid, they do provide insights into the chemistry of related sulfur-containing compounds and their applications in synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of sulfur-containing compounds can be complex, involving multiple steps and various reagents. For example, the paper titled "Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester as a Recyclable Catalyst for the Synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols)" discusses the use of a sulfur-containing catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone . This process yields bis-pyrazolone derivatives with high efficiency, and the catalyst can be recycled without losing activity. This highlights the potential for sulfur-containing compounds to be used in green chemistry applications.

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds can significantly influence their reactivity and physical properties. In the context of 5-sulfanylpentanoic acid, the sulfanyl group is expected to be a key functional group that affects the compound's behavior. The paper on aryl-2-sulfanylpropenoic acids provides insights into the reactivity of the sulfanyl group in the presence of trichloroacetonitrile, leading to the formation of various thiazolidinone derivatives . The structural analysis of these compounds was confirmed using X-ray crystallography, which is a powerful tool for determining the precise arrangement of atoms within a molecule.

Chemical Reactions Analysis

The reactivity of sulfur-containing compounds can lead to a wide range of chemical transformations. For instance, the aryl-2-sulfanylpropenoic acids mentioned in one of the papers react with trichloroacetonitrile to produce different products depending on the reaction conditions . This demonstrates the versatility of sulfur compounds in chemical synthesis and the importance of reaction conditions in determining the outcome of a reaction.

Physical and Chemical Properties Analysis

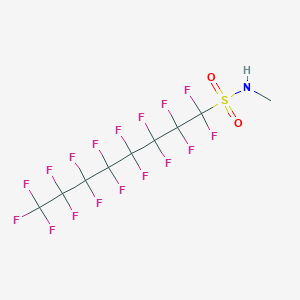

The physical and chemical properties of sulfur-containing compounds like 5-sulfanylpentanoic acid are influenced by their molecular structure. The presence of the sulfanyl group can impart certain properties such as acidity, nucleophilicity, and the ability to form hydrogen bonds. These properties can be exploited in various applications, including medicinal chemistry. For example, the paper on 5-sulfamoylorthanilic acids describes the synthesis of a series of sulfonamide compounds with diuretic activity . The structure-activity relationships within this series of compounds were analyzed, showing the impact of different substituents on biological activity.

Applications De Recherche Scientifique

Intermédiaire dans la biosynthèse

L'acide 5-sulfanylpentanoïque est un intermédiaire dans la biosynthèse de la putrescine et de la spermidine . Ces polyamines sont importantes pour la croissance et le développement des organismes vivants .

Étude des propriétés optiques

Ce composé a été utilisé comme expérience de contrôle pour étudier les propriétés optiques des conjugués . Ceci peut être utile dans le domaine de la photonique et de l'optoélectronique.

Inhibition de la croissance bactérienne

L'this compound a été montré pour inhiber le taux de croissance des bactéries de l'acide glutamique . Il le fait en se liant au glutamate, qui est essentiel à la division cellulaire . Cela pourrait avoir des applications potentielles dans le domaine de la microbiologie et des produits pharmaceutiques.

Synthèse chimique

L'this compound peut être synthétisé en faisant réagir l'acide 3-mercaptopropionique avec du nitrate de sodium en présence d'hydroxyde de sodium . Ce processus en deux étapes pourrait être utilisé dans la recherche chimique et les applications industrielles.

Applications de recherche polyvalentes

En raison de sa structure moléculaire complexe, l'this compound présente une grande perplexité. Cela lui permet d'être appliqué dans divers domaines pour étudier les processus biologiques et développer des solutions innovantes.

Safety and Hazards

The safety information for 5-sulfanylpentanoic acid indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mécanisme D'action

Target of Action

The primary target of 5-sulfanylpentanoic Acid is Glutamate carboxypeptidase II (GCPII) . GCPII is an enzyme that plays a crucial role in the nervous system, particularly in the brain. It is involved in the metabolism of glutamate, the most abundant excitatory neurotransmitter in the brain .

Mode of Action

5-Sulfanylpentanoic Acid acts as an inhibitor of GCPII . By binding to this enzyme, it prevents the normal metabolic function of GCPII, thereby influencing the levels of glutamate in the brain . .

Biochemical Pathways

5-Sulfanylpentanoic Acid affects several biochemical pathways due to its inhibition of GCPII. These include the Alanine, Aspartate, and Glutamate metabolism , Metabolic pathways , and Vitamin digestion and absorption . The inhibition of GCPII can lead to alterations in these pathways, potentially affecting the overall metabolic balance in the body .

Result of Action

The molecular and cellular effects of 5-sulfanylpentanoic Acid’s action are largely dependent on its inhibition of GCPII. By inhibiting this enzyme, it can potentially influence the levels of glutamate in the brain, which may have various downstream effects on neuronal communication and brain function . .

Propriétés

IUPAC Name |

5-sulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c6-5(7)3-1-2-4-8/h8H,1-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIZMJUHGHGRNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447945 | |

| Record name | 5-sulfanylpentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30247-98-4 | |

| Record name | 5-Sulfanylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030247984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-sulfanylpentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-sulfanylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-SULFANYLPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPX7SE7TKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

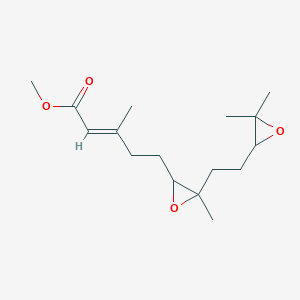

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

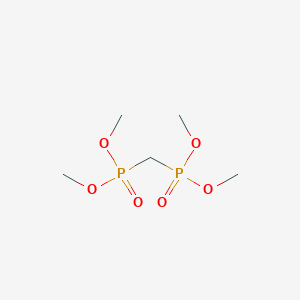

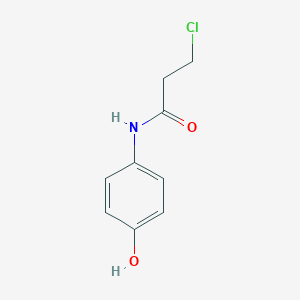

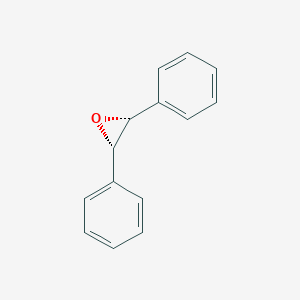

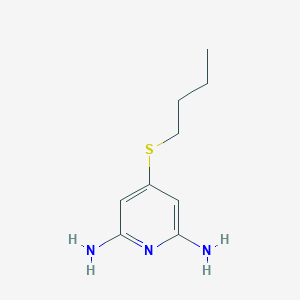

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)

![1-[(E)-2-nitroprop-1-enyl]naphthalene](/img/structure/B106152.png)